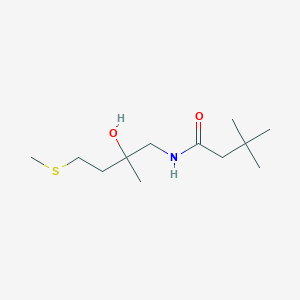

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methylthio group, and a dimethylbutanamide moiety, which contribute to its distinctive properties.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2S/c1-11(2,3)8-10(14)13-9-12(4,15)6-7-16-5/h15H,6-9H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWWUFZFLLCNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid and 3,3-dimethylbutanoyl chloride.

Formation of Intermediate: The 2-hydroxy-2-methylbutanoic acid is first converted to its corresponding acid chloride using thionyl chloride under anhydrous conditions.

Nucleophilic Substitution: The acid chloride is then reacted with 4-(methylthio)butylamine in the presence of a base such as triethylamine to form the desired amide intermediate.

Final Product Formation: The intermediate is subjected to hydrolysis and purification steps to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Amide Bond Formation

The amide bond is likely synthesized via coupling reactions involving the carboxylic acid precursor (3,3-dimethylbutanoic acid) and the amine (2-hydroxy-2-methyl-4-(methylthio)butylamine). Common methods include:

-

Activating agents : DCC (N,N'-dicyclohexylcarbodiimide) or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate tetramethyluronium hexafluorophosphate) to form active esters .

-

Acid chlorides : Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with the amine .

Reagent Table for Amide Synthesis

| Reagent/Condition | Purpose | Citation |

|---|---|---|

| DCC/HATU | Activate carboxylic acid for coupling | |

| Thionyl chloride | Convert acid to acid chloride |

Hydroxyl Group Reactivity

The hydroxyl group at position 2 may participate in:

-

Oxidation : Conversion to a ketone via oxidizing agents (e.g., KMnO₄) .

-

Protection/Deprotection : Esterification or silylation to stabilize reactive intermediates .

Thioether Reactivity

The methylthio group is relatively stable but may undergo:

-

Oxidation : To sulfoxide or sulfone under strong oxidizing conditions (e.g., H₂O₂) .

-

Metal-catalyzed reactions : Potential participation in cross-coupling reactions (e.g., Suzuki coupling) if activated .

Stability and Degradation

The compound’s stability depends on its functional groups:

Scientific Research Applications

The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

Research indicates that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, which is significant in neurodegenerative disease research. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Antimicrobial Properties

Studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties. For example:

- Activity Against Pathogens : Preliminary investigations have indicated that derivatives of this compound may be effective against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Cytotoxicity Against Cancer Cells

The compound's structure suggests potential cytotoxic effects against cancer cells:

- Selective Cytotoxicity : Research on structurally similar compounds has demonstrated selective cytotoxicity towards various human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from readily available precursors. The following table summarizes some key synthetic pathways:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | 2-hydroxy-2-methyl-4-(methylthio)butanol + amine | Base catalysis | High |

| 2 | Amidation | Resulting amine + acyl chloride | Room temperature | Moderate |

| 3 | Purification | Crystallization or chromatography | Variable | High |

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds in models of Alzheimer's disease, demonstrating enhanced cognitive performance in treated groups compared to controls .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of derivatives against multiple bacterial strains, showing significant reductions in bacterial growth rates .

- Cytotoxicity Assessment : A comprehensive assessment was conducted on various cancer cell lines, revealing that specific modifications to the compound's structure could enhance its cytotoxic effects while minimizing toxicity to healthy cells .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C12H23NO2S

- Molecular Weight : 239.38 g/mol

- CAS Number : Not specifically listed in the provided sources, further research may be needed for precise identification.

The structure of the compound features a central amide bond, with a hydroxy group and a methylthio group contributing to its unique properties. The presence of these functional groups is crucial for its biological activity.

Research indicates that the compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs demonstrate antibacterial properties. The presence of the methylthio group may enhance lipophilicity, potentially increasing membrane permeability and thus antimicrobial efficacy.

- Anti-inflammatory Effects : Compounds in the same class have shown promise in modulating inflammatory pathways. The hydroxy group can participate in hydrogen bonding, which may influence interactions with biological targets involved in inflammation.

Case Studies and Experimental Findings

-

Antimicrobial Efficacy :

A study on structurally related compounds indicated that modifications at the amide nitrogen significantly affected antibacterial activity against various strains of bacteria, including MRSA. The specific compound's activity was not directly tested, but its structural analogs showed Minimum Inhibitory Concentrations (MIC) as low as 2.0 µM against Gram-positive bacteria . -

Anti-inflammatory Activity :

In vitro assays demonstrated that derivatives with similar functional groups could inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases . -

Neuroprotective Effects :

Some derivatives of amides have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilic nature could be advantageous for such applications .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.